molecular formula C10H16N2O B13804103 3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile

3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13804103
M. Wt: 180.25 g/mol
InChI Key: BPRCEBQDZPMPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile is an organic compound that features a piperidine ring substituted with two methyl groups at positions 2 and 6, and a nitrile group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 2,6-dimethylpiperidine with a suitable nitrile precursor under controlled conditions. One common method involves the use of acetonitrile in the presence of a base such as sodium hydride, followed by the addition of a ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the nitrile and ketone groups.

    3-(2,6-Dimethylpiperidin-1-yl)propanoic acid: Another derivative with a carboxylic acid group instead of a nitrile.

Uniqueness

3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C10H16N2O/c1-8-4-3-5-9(2)12(8)10(13)6-7-11/h8-9H,3-6H2,1-2H3

InChI Key

BPRCEBQDZPMPSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.